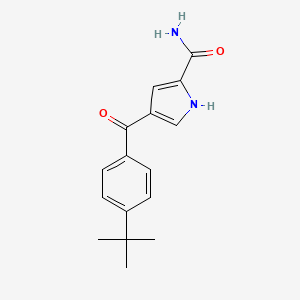

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoyl pyrrole. Benzoyl pyrrole compounds are often used in the development of pharmaceuticals due to their diverse biological activities .

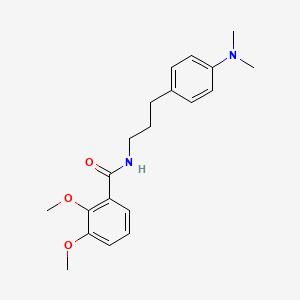

Molecular Structure Analysis

The molecular structure of “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would likely consist of a pyrrole ring attached to a benzoyl group with a tert-butyl substituent .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 4-tert-butylbenzoic acid, have a molecular weight of 178.23 g/mol and a density of 1.1±0.1 g/cm³ .Scientific Research Applications

Synthesis and Properties of Related Compounds

- Compounds related to 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide have been synthesized for various applications. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibited high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).

- Liu et al. (2013) developed a method for synthesizing trisubstituted 1H-pyrroles, an approach that can be utilized for constructing complex pyrrole structures and forming new C–C and C–N bonds (Liu, Tan, Zhou, Chen, & Zhang, 2013).

Development of Novel Derivatives and Applications

- Alizadeh et al. (2008) described an effective route for synthesizing 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, highlighting the potential for creating functionalized pyrrole derivatives for various applications (Alizadeh, Rezvanian, & Zhu, 2008).

- Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, which exhibited low dielectric constants and high thermal stability, indicating potential use in electronic materials (Chern & Tsai, 2008).

Protective Groups and Synthetic Methodologies

- Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrating its utility in protecting carboxamide groups under various conditions, highlighting the versatility of related compounds in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).

Mechanism of Action

Target of Action

A structurally similar compound, (2s,4s,5r)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid, has been shown to target theGenome polyprotein and RNA-dependent RNA-polymerase of the Hepatitis C virus genotype 1b .

Mode of Action

This could potentially inhibit the replication of the Hepatitis C virus, given the targets identified for the structurally similar compound .

Biochemical Pathways

Given its potential targets, it may affect theviral replication pathways of the Hepatitis C virus .

Result of Action

Given its potential targets, it may inhibit the replication of the hepatitis c virus, leading to a decrease in viral load .

Future Directions

properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBKOGPWIGWVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)

![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)